4-Allylheptafluorotoluene
Overview
Description
4-Allylheptafluorotoluene is a fluorinated aromatic compound characterized by the presence of an allyl group attached to a heptafluorotoluene ring. This compound is known for its unique chemical properties due to the combination of fluorine atoms and the allyl group, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Allylheptafluorotoluene can be synthesized through several methods, including the following:
Electrophilic Aromatic Substitution: This method involves the reaction of toluene with fluorine-containing reagents under controlled conditions to introduce fluorine atoms into the aromatic ring.
Transition Metal-Catalyzed Reactions: Transition metals such as palladium or nickel can be used as catalysts to facilitate the addition of fluorine atoms and the allyl group to the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using specialized reactors and equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Allylheptafluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorine content of the compound.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Hydrogenated derivatives with reduced fluorine content.
Substitution Products: Halogenated or alkylated derivatives of the compound.
Scientific Research Applications
4-Allylheptafluorotoluene is utilized in several scientific research fields, including:
Chemistry: The compound serves as a building block for the synthesis of more complex fluorinated molecules.
Biology: It is used in the study of biological systems and processes involving fluorinated compounds.
Industry: It is employed in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Allylheptafluorotoluene exerts its effects depends on its specific application
Molecular Targets and Pathways:
Fluorine Interactions: The fluorine atoms can interact with enzymes and receptors, affecting their activity.
Allyl Group Interactions: The allyl group can participate in conjugation and bonding with other molecules, leading to diverse chemical reactions.
Comparison with Similar Compounds
4-Allylheptafluorotoluene is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated aromatic compounds, such as pentafluorophenol and hexafluorobenzene.
Uniqueness: The presence of the allyl group in this compound distinguishes it from other fluorinated compounds, providing unique reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPLHXTKTYSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.